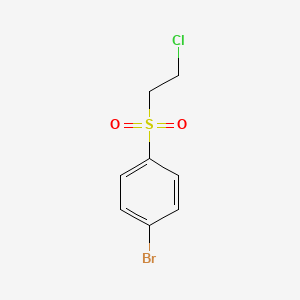

p-Bromophenyl 2-chloroethyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-4-(2-chloroethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSDAMWQINGNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181243 | |

| Record name | Sulfone, p-bromophenyl 2-chloroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26732-25-2 | |

| Record name | Sulfone, p-bromophenyl 2-chloroethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026732252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyl 2-chloroethyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfone, p-bromophenyl 2-chloroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-[(2-chloroethyl)sulfonyl]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCG5L9RB6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of p-Bromophenyl 2-chloroethyl sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromophenyl 2-chloroethyl sulfone, with the IUPAC name 1-bromo-4-(2-chloroethylsulfonyl)benzene, is an organosulfur compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its bifunctional nature, possessing both a reactive 2-chloroethyl sulfone moiety and a brominated aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a putative synthesis protocol, and an exploration of its potential biological relevance based on related structures.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-(2-chloroethylsulfonyl)benzene | PubChem[1] |

| Synonyms | This compound, 1-Bromo-4-[(2-chloroethyl)sulfonyl]benzene | PubChem[1] |

| CAS Number | 26732-25-2 | PubChem[1] |

| Molecular Formula | C₈H₈BrClO₂S | PubChem[1] |

| Molecular Weight | 283.57 g/mol | PubChem[1] |

| Monoisotopic Mass | 281.91168 Da | PubChem[2] |

| Melting Point | Not available (A related compound, 1-bromo-4-(2-chloroethoxy)benzene, has a melting point of 55-57 °C)[3] | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Predicted XlogP | 2.6 | PubChem[2] |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of p-Bromophenyl vinyl sulfone (Hypothetical)

This step can be achieved through various methods, a common one being the reaction of sodium p-bromobenzenesulfinate with a suitable two-carbon synthon like 1,2-dibromoethane in the presence of a base.

-

Reactants: Sodium p-bromobenzenesulfinate, 1,2-dibromoethane, a suitable base (e.g., sodium hydroxide), and a phase-transfer catalyst.

-

Procedure:

-

Dissolve sodium p-bromobenzenesulfinate in a suitable solvent system (e.g., water/dichloromethane).

-

Add the phase-transfer catalyst and 1,2-dibromoethane.

-

Add the base portion-wise while vigorously stirring the mixture at a controlled temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield p-bromophenyl vinyl sulfone.

-

Step 2: Hydrochlorination of p-Bromophenyl vinyl sulfone

The addition of HCl across the double bond of the vinyl sulfone would yield the target compound, this compound.

-

Reactants: p-Bromophenyl vinyl sulfone, hydrogen chloride (gas or solution in a suitable solvent).

-

Procedure:

-

Dissolve p-bromophenyl vinyl sulfone in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Bubble anhydrous hydrogen chloride gas through the solution at a low temperature (e.g., 0 °C), or add a solution of HCl in a compatible solvent.

-

Monitor the reaction until the starting material is consumed.

-

Remove the excess HCl and solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization.

-

Mandatory Visualization

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently available in the scientific literature. However, the biological effects of structurally related compounds can provide insights into its potential pharmacological profile.

-

Aryl Sulfones: Many compounds containing an aryl sulfone moiety exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, certain aryl methyl sulfones have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.[4] Other studies have indicated that aryl sulfone derivatives can possess antiestrogenic effects.[5]

-

2-Chloroethyl Moiety: The 2-chloroethyl group is a known alkylating agent and is present in several cytotoxic compounds used in chemotherapy. This functional group can react with nucleophilic sites on biomolecules such as DNA and proteins, leading to cell death. It is plausible that this compound could exhibit similar alkylating properties, suggesting potential for investigation as an anticancer agent.

Given the presence of both the aryl sulfone and the 2-chloroethyl groups, this compound could potentially exhibit a combination of these activities. Further research is warranted to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A logical starting point for such investigations would be to screen for activity in cancer cell lines and to assess its potential to modulate inflammatory pathways.

References

- 1. Sulfone, p-bromophenyl 2-chloroethyl | C8H8BrClO2S | CID 99232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H8BrClO2S) [pubchemlite.lcsb.uni.lu]

- 3. 1-bromo-4-(2-chloroethoxy)benzene | CAS#:55162-34-0 | Chemsrc [chemsrc.com]

- 4. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antiestrogenic effects of aryl methyl sulfone metabolites of polychlorinated biphenyls and 2,2-bis(4-chlorophenyl)-1,1-dichloroethene on 17beta-estradiol-induced gene expression in several bioassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of p-Bromophenyl 2-chloroethyl sulfone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of p-Bromophenyl 2-chloroethyl sulfone is limited in publicly available literature. This guide, therefore, presents a postulated mechanism based on established principles of chemical reactivity for its functional groups and experimental evidence from structurally related compounds. The experimental protocols, quantitative data, and signaling pathways are presented as representative examples of how the biological activity of this compound could be investigated.

Introduction

This compound is a synthetic organic compound featuring a p-bromophenyl group and a 2-chloroethyl sulfone moiety. The presence of the electron-withdrawing sulfone group adjacent to an ethyl chloride chain suggests that this molecule has the potential to act as an alkylating agent. Alkylating agents are a class of reactive compounds that covalently modify biological macromolecules, such as DNA and proteins, and are utilized in various therapeutic areas, most notably in oncology. This document aims to provide a detailed overview of the probable mechanism of action of this compound, drawing parallels with well-characterized analogous compounds.

Postulated Core Mechanism of Action: Electrophilic Alkylation

The central hypothesis for the mechanism of action of this compound is its function as an alkylating agent. The sulfone group (-SO2-) is strongly electron-withdrawing, which polarizes the adjacent carbon-chlorine bond of the 2-chloroethyl group. This polarization renders the terminal carbon atom electrophilic and susceptible to nucleophilic attack by biological macromolecules.

The proposed reaction mechanism involves the nucleophilic substitution of the chlorine atom by a nucleophilic group (e.g., thiol, amine) present in biological molecules.

Caption: Proposed alkylation of a biological nucleophile by this compound.

Key Biological Targets

Based on the proposed alkylating mechanism, the primary biological targets of this compound are likely to be nucleophilic sites within essential macromolecules:

-

Proteins: The thiol group of cysteine residues and the amino groups of lysine and histidine residues are highly nucleophilic and prone to alkylation. Cysteine residues are often found in the active sites of enzymes, and their modification can lead to irreversible enzyme inhibition.

-

DNA: The nitrogen atoms in the purine and pyrimidine bases of DNA, particularly the N7 position of guanine, are susceptible to alkylation. This can lead to DNA damage, including the formation of DNA adducts, which can disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Potential Cellular and Physiological Consequences

The alkylation of critical cellular components can lead to a cascade of downstream effects:

-

Enzyme Inhibition: Irreversible alkylation of enzymes can disrupt metabolic pathways and cellular signaling.

-

Induction of Oxidative Stress: Similar to analogs like 2-chloroethyl ethyl sulfide (CEES), this compound may deplete intracellular antioxidants like glutathione (GSH), which contains a nucleophilic thiol group, leading to an increase in reactive oxygen species (ROS) and oxidative damage to lipids, proteins, and DNA.

-

DNA Damage Response: The formation of DNA adducts can activate DNA damage response pathways, leading to the phosphorylation of histone H2A.X and the activation of proteins such as ATM and ATR. This can result in cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis.

-

Inflammatory Response: Cellular damage and stress can trigger the activation of inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

Caption: Potential cellular consequences of exposure to this compound.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is available, the following table provides a template with hypothetical data to illustrate how such information would be presented. This data is for illustrative purposes only and is not based on experimental results.

| Assay | Cell Line | Parameter | Value |

| Cytotoxicity | A549 (Human Lung Carcinoma) | IC50 (48h) | 15 µM |

| Cytotoxicity | HeLa (Human Cervical Cancer) | IC50 (48h) | 25 µM |

| DNA Damage | A549 | γ-H2A.X Induction (EC50) | 10 µM |

| Enzyme Inhibition | Recombinant Caspase-3 | IC50 | 5 µM |

| Glutathione Depletion | A549 | EC50 (24h) | 20 µM |

Detailed Experimental Protocols (Representative)

The following are representative protocols, adapted from studies on related alkylating agents, that could be used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cultured cells.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for DNA Damage and Apoptosis Markers

Objective: To assess the induction of DNA damage and apoptosis.

Materials:

-

Treated and untreated cell lysates

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-γ-H2A.X, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with the compound at various concentrations for different time points.

-

Lyse the cells and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control.

Caption: A general experimental workflow for investigating the mechanism of action.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a mechanism of action centered on its activity as an alkylating agent. The proposed mechanism involves the electrophilic attack of the 2-chloroethyl group on nucleophilic sites within proteins and DNA, leading to cellular dysfunction, induction of oxidative stress, DNA damage, and ultimately cell death. The p-bromophenyl moiety may influence the compound's lipophilicity and interaction with biological targets. Further experimental validation, following the representative protocols outlined in this guide, is necessary to definitively elucidate the precise molecular targets and signaling pathways affected by this compound. Such studies will be crucial for understanding its potential therapeutic applications and toxicological profile.

Spectral Analysis of p-Bromophenyl 2-chloroethyl sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral analysis of p-Bromophenyl 2-chloroethyl sulfone. Due to the limited availability of directly published experimental spectra for this specific compound, this guide synthesizes expected spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy. It also includes detailed, generalized experimental protocols for the acquisition of such data.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₈H₈BrClO₂S.[1] Its IUPAC name is 1-bromo-4-((2-chloroethyl)sulfonyl)benzene.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrClO₂S | [1] |

| Molecular Weight | 283.57 g/mol | [1] |

| IUPAC Name | 1-bromo-4-((2-chloroethyl)sulfonyl)benzene | [1] |

| CAS Number | 26732-25-2 | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectral analysis of this compound. These predictions are derived from the analysis of analogous compounds, such as 2-chloroethyl 4-chlorophenyl sulfone and other substituted bromobenzenes.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |

| ~ 7.75 | Doublet | 2H | Aromatic protons meta to the sulfonyl group |

| ~ 3.80 | Triplet | 2H | -SO₂-CH₂- |

| ~ 3.50 | Triplet | 2H | -CH₂-Cl |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 139 | Quaternary aromatic carbon attached to the sulfonyl group |

| ~ 132 | Aromatic C-H carbons meta to the sulfonyl group |

| ~ 129 | Quaternary aromatic carbon attached to the bromine atom |

| ~ 128 | Aromatic C-H carbons ortho to the sulfonyl group |

| ~ 55 | -SO₂-CH₂- |

| ~ 39 | -CH₂-Cl |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Weak | Aliphatic C-H stretch |

| ~ 1580, 1470 | Medium | Aromatic C=C stretch |

| ~ 1320-1290 | Strong | Asymmetric SO₂ stretch |

| ~ 1150-1120 | Strong | Symmetric SO₂ stretch |

| ~ 1090 | Medium | C-S stretch |

| ~ 830 | Strong | para-disubstituted benzene C-H bend (out-of-plane) |

| ~ 750 | Strong | C-Cl stretch |

| ~ 550 | Medium | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Adduct |

| 282.9190 | [M+H]⁺ |

| 304.9009 | [M+Na]⁺ |

| 280.9044 | [M-H]⁻ |

Expected Fragmentation: The mass spectrum is expected to show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. Key fragmentation pathways would likely involve the loss of the chloroethyl group, cleavage of the sulfone group, and fragmentation of the bromophenyl ring.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the spectral analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the oxidation of the corresponding sulfide, p-bromophenyl 2-chloroethyl sulfide.

Materials:

-

p-Bromophenyl 2-chloroethyl sulfide

-

Glacial acetic acid

-

Hydrogen peroxide (30% solution)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve p-bromophenyl 2-chloroethyl sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add an excess of 30% hydrogen peroxide to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

400 MHz NMR spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

-

Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid, purified this compound directly onto the ATR crystal.

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile (1-10 µg/mL).

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu).

-

Obtain high-resolution mass data to confirm the elemental composition of the molecular ion and major fragments.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and spectral analysis.

Chemical Structure and Key Spectral Correlations

Caption: Structure and key predicted spectral correlations.

References

An In-depth Technical Guide to p-Bromophenyl 2-chloroethyl sulfone (CAS: 26732-25-2)

This technical guide provides a comprehensive overview of p-Bromophenyl 2-chloroethyl sulfone, intended for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, plausible synthetic routes, reactivity, and potential applications in medicinal chemistry, based on available data and established principles of organic chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 26732-25-2 | [1][2] |

| Molecular Formula | C₈H₈BrClO₂S | [1][2] |

| Molecular Weight | 283.57 g/mol | [1][2] |

| IUPAC Name | 1-bromo-4-(2-chloroethylsulfonyl)benzene | [1] |

| Synonyms | This compound, Sulfone, p-bromophenyl 2-chloroethyl | [1] |

| Physical State | Solid (inferred from related compounds) | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents and insoluble in water | [4] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented. However, a plausible and widely used method for the preparation of aryl sulfones is the oxidation of the corresponding aryl sulfide.[5][6] This general approach suggests a two-step synthesis starting from 4-bromothiophenol.

Experimental Protocol: General Synthesis of Aryl 2-Chloroethyl Sulfones

The following is a generalized experimental protocol based on standard procedures for the synthesis of analogous aryl sulfones.

Step 1: Synthesis of p-Bromophenyl 2-chloroethyl sulfide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol in a suitable solvent such as ethanol.

-

Add an equimolar amount of a base, for example, sodium hydroxide, to the solution to form the thiophenoxide salt.

-

To this solution, add a slight excess of 1,2-dichloroethane.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extract the crude product with an organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude p-Bromophenyl 2-chloroethyl sulfide.

-

Purify the product by column chromatography on silica gel.

Step 2: Oxidation to this compound

-

Dissolve the purified p-Bromophenyl 2-chloroethyl sulfide in a suitable solvent, such as dichloromethane or acetic acid, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent. A common choice is 30% hydrogen peroxide (2.2 equivalents). Alternatively, m-chloroperoxybenzoic acid (m-CPBA) can be used.[6]

-

Allow the reaction to stir at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, quench any excess oxidizing agent. For hydrogen peroxide, this can be done by adding a saturated solution of sodium sulfite.

-

Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the sulfone, the brominated aromatic ring, and the chloroethyl chain.

The sulfone group is strongly electron-withdrawing, which has two main consequences. Firstly, it deactivates the phenyl ring towards further electrophilic aromatic substitution. Secondly, it increases the acidity of the protons on the carbon atom adjacent (alpha) to the sulfonyl group. These protons can be removed by a strong base to form a stabilized carbanion, which can then act as a nucleophile in various reactions.[7]

The 2-chloroethyl group provides a reactive site for nucleophilic substitution, where the chlorine atom can be displaced by a variety of nucleophiles. This allows for the introduction of different functional groups and the extension of the carbon chain. Under basic conditions, elimination of HCl can occur to form the corresponding vinyl sulfone, which is a potent Michael acceptor.[7]

Potential Applications in Drug Development

While there is no specific literature on the drug development applications of this compound, the structural motifs present in the molecule are found in numerous compounds with significant biological activity.

-

Anticancer Activity: Many compounds containing a bromophenyl group have been investigated for their anticancer properties.[8][9] Additionally, the sulfone moiety is a key component in a variety of anticancer agents.[10] The combination of these two features in this compound makes it a molecule of interest for cancer research. The reactive chloroethyl group could potentially act as an alkylating agent, a mechanism of action for several cytotoxic drugs.

-

Anti-inflammatory and Antimicrobial Agents: Aryl sulfones are a well-established class of compounds with anti-inflammatory and antimicrobial activities.[11][12][13][14] The structural similarity of this compound to these agents suggests it could be a candidate for screening in these therapeutic areas.

-

Neurological Disorders: Substituted diphenyl sulfones have been identified as potent antagonists of the 5-HT₆ serotonin receptor, a target for treating cognitive deficits in neurological disorders.[15] This suggests a potential, though unexplored, avenue for the application of this compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an aryl sulfone, based on the known anti-inflammatory properties of some members of this class which involve the inhibition of pro-inflammatory cytokine production.

References

- 1. Sulfone, p-bromophenyl 2-chloroethyl | C8H8BrClO2S | CID 99232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Diphenyl sulfone | C12H10O2S | CID 31386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 5. jchemrev.com [jchemrev.com]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. Sulfone - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. psecommunity.org [psecommunity.org]

- 15. Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Anticancer Activity of Sulfone Derivatives

An In-depth Technical Guide to the Biological Activities of Sulfone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a strong hydrogen bond acceptor and its metabolic stability, have made sulfone derivatives a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of sulfone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Sulfone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are varied and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

A notable example is Rigosertib, a styryl benzyl sulfone that acts as a multi-kinase inhibitor, targeting pathways such as Polo-like kinases (PLKs) and PI3K/Akt, which are vital for tumor progression.[1] Inspired by such compounds, novel benzyl naphthyl sulfone derivatives have been synthesized and shown to possess potent antineoplastic activity at nanomolar concentrations, with relatively low toxicity to normal cells.[1] For instance, compound 15b ((2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine) has been identified as a promising candidate that induces tumor cell apoptosis through the p53-Bcl-2-Bax signaling pathway.[1]

Furthermore, studies on sulindac, a nonsteroidal anti-inflammatory drug, have revealed that its sulfide and sulfone metabolites can inhibit the growth of various tumor cell lines, including HT-29 human colon carcinoma cells, by inducing apoptosis.[2] This apoptotic response is a key mechanism for the cell growth inhibitory activity of these sulfone derivatives.[2]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Rigosertib | Various (94 lines) | 50 - 250 nM | [1] |

| Compound 12b | HeLa | 61 nM | [1] |

| Compound 12d | HeLa | 65 nM | [1] |

| Compound 15b | HeLa | 73 nM | [1] |

| Compound 15b | MCF-7 | 81 nM | [1] |

| Compound 15b | HepG2 | 95 nM | [1] |

| Compound 3 | Human Hepatoma | ~10 µg/mL (50% cytotoxicity at 20 µM) | [3] |

| Styryl sulfone 7k | HT-29 (in vivo) | 51% tumor growth inhibition at 400 mg/kg | [4] |

Signaling Pathway: p53-Mediated Apoptosis

The following diagram illustrates the p53-Bcl-2-Bax signaling pathway, a common mechanism through which some sulfone derivatives induce apoptosis in cancer cells.

Caption: p53-mediated apoptotic pathway induced by sulfone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The sulfone derivatives are dissolved in DMSO to prepare stock solutions. A series of dilutions are prepared in culture medium. The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours. A control group is treated with DMSO-containing medium.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Sulfone Derivatives

The sulfone scaffold is present in numerous antimicrobial agents, including the well-known antibiotic Dapsone.[5][6] Researchers have extensively explored the synthesis of novel sulfone derivatives, particularly those incorporating heterocyclic moieties like 1,3,4-oxadiazole and 1,3,4-thiadiazole, to develop new antibacterial and antifungal agents.[7][8][9] These compounds have shown efficacy against a range of plant pathogenic fungi and bacteria, in some cases surpassing commercial fungicides and bactericides.[7][10]

For example, sulfone derivatives containing a 1,3,4-oxadiazole moiety have demonstrated potent activity against fungi like Botrytis cinerea and bacteria such as Xanthomonas oryzae pv. oryzae, the causative agent of rice bacterial leaf blight.[7][10]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |

| 5d (oxadiazole sulfone) | Botrytis cinerea | EC50 | 5.21 µg/mL | [7] |

| 5e (oxadiazole sulfone) | Botrytis cinerea | EC50 | 8.25 µg/mL | [7] |

| 5f (oxadiazole sulfone) | Botrytis cinerea | EC50 | 8.03 µg/mL | [7] |

| 5I-1 to 5I-7 | Xanthomonas oryzae | EC50 | 0.45 - 1.86 µg/mL | [8] |

| 5a (oxadiazole sulfone) | Ralstonia solanacearum | EC50 | 19.77 µg/mL (tomato) | [9] |

| 5b (oxadiazole sulfone) | Ralstonia solanacearum | EC50 | 8.29 µg/mL (tobacco) | [9] |

| POSS-sulfones | E. hirae, S. aureus | MIC | 125 - 3000 µM | [11] |

Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening the antimicrobial activity of newly synthesized sulfone derivatives.

Caption: General workflow for antimicrobial activity screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

-

Inoculum Preparation: A suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Compound Dilution: A two-fold serial dilution of the sulfone derivative is prepared in the broth in a 96-well microtiter plate. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Inoculation: Each well (except the negative control) is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity of Sulfone Derivatives

Sulfone derivatives have been evaluated for their anti-inflammatory properties and have shown the ability to modulate key inflammatory pathways.[3] Certain derivatives can significantly inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in activated macrophages.[3][12]

The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[3] More detailed mechanistic studies have revealed that some sulfone derivatives exert their anti-inflammatory effects by regulating the MAPK-NF-κB/iNOS signaling pathway.[13] For example, benzoxazolone sulfonyloxy derivatives have been shown to suppress the phosphorylation of p38 and ERK, thereby inhibiting the activation of the transcription factor NF-κB and subsequent expression of iNOS and pro-inflammatory cytokines.[13]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Cell Line | Target Inhibited | IC50 Value | Reference |

| Compound 2h | RAW 264.7 | NO Production | 17.67 µM | [13] |

| Compound 2h | RAW 264.7 | IL-1β Production | 20.07 µM | [13] |

| Compound 2h | RAW 264.7 | IL-6 Production | 8.61 µM | [13] |

| Compound 3 | Murine Macrophages | NO Production | Dose-dependent inhibition | [3] |

| Compound 6 | Murine Macrophages | NO Production | Dose-dependent inhibition | [3] |

Signaling Pathway: MAPK/NF-κB in Inflammation

This diagram shows the signaling cascade leading to the production of inflammatory mediators and how sulfone derivatives can intervene.

Caption: Inhibition of the MAPK/NF-κB signaling pathway by sulfones.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Seeding: Macrophage cell line (e.g., RAW 264.7) is cultured and seeded into 96-well plates at a density of 5 × 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are pre-treated with various concentrations of the sulfone derivatives for 1-2 hours.

-

Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours. A control group without LPS stimulation is included.

-

Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.

-

Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes in the dark. The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite (a stable product of NO) is calculated using a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Other Biological Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, sulfone derivatives have been investigated for a variety of other therapeutic applications.

-

Enzyme Inhibition: Novel bis-sulfone derivatives have been synthesized and shown to be potent inhibitors of several metabolic enzymes, including human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[14] This suggests their potential for treating conditions like glaucoma, epilepsy, and Alzheimer's disease.[14]

-

Neuroprotection: The sulfone drug Dapsone has been shown to possess antioxidant, anti-excitotoxic, and anti-apoptotic effects in models of ischemic damage and neurodegenerative diseases like Parkinson's and Alzheimer's.[5][15]

Quantitative Data: Enzyme Inhibition

| Compound/Derivative | Target Enzyme | Activity Metric | Value | Reference |

| bis-sulfones (2a-2j) | hCA I | Ki | 11.4 - 70.7 nM | [14] |

| bis-sulfones (2a-2j) | hCA II | Ki | 28.7 - 77.6 nM | [14] |

| bis-sulfones (2a-2j) | AChE | Ki | 18.7 - 95.4 nM | [14] |

| bis-sulfones (2a-2j) | BChE | Ki | 9.5 - 95.5 nM | [14] |

| Macrocycle 5n | AChE | IC50 | 71.2 µM | [16] |

| Macrocycle 5n | BChE | IC50 | 55.3 µM | [16] |

Conclusion

Sulfone derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their significance in drug discovery. The ability to readily modify their core structure allows for the fine-tuning of their pharmacological profiles, leading to the development of compounds with enhanced potency and selectivity. The mechanistic insights and quantitative data presented in this guide highlight the ongoing progress and future potential of sulfone-based therapeutics in addressing a wide range of human diseases. Continued research into the synthesis, biological evaluation, and structure-activity relationships of novel sulfone derivatives is crucial for translating these promising findings into clinically effective treatments.

References

- 1. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]

- 2. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dapsone, More than an Effective Neuro and Cytoprotective Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dapsone - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Antifungal Activity of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, antibacterial activities, and 3D-QSAR of sulfone derivatives containing 1, 3, 4-oxadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dapsone, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Macrocyclic sulfone derivatives: Synthesis, characterization, in vitro biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Aryl Sulfones in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aryl sulfone moiety, a seemingly simple structural motif, has emerged as a cornerstone in contemporary medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its status as a privileged scaffold in drug design and a versatile building block for advanced materials. This technical guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of aryl sulfone compounds, with a focus on quantitative data and detailed experimental methodologies to empower researchers in their scientific endeavors.

I. Synthetic Methodologies for Aryl Sulfone Construction

The synthesis of aryl sulfones has evolved significantly from classical methods to modern, highly efficient catalytic protocols. The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and scalability.

A. Classical Approaches

Traditional methods for aryl sulfone synthesis, while still in use, often suffer from harsh reaction conditions and limited substrate scope.

-

Oxidation of Aryl Sulfides: This is one of the most fundamental methods, where a pre-formed aryl sulfide is oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate being common choices. The reaction is typically robust but can be challenging for substrates with sensitive functional groups that are also prone to oxidation.

-

Friedel-Crafts Sulfonylation: This electrophilic aromatic substitution reaction involves the reaction of an arene with an arylsulfonyl halide or sulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). A significant drawback of this method is the potential for regioisomeric mixtures, particularly with substituted arenes.

B. Modern Catalytic Methods

The advent of transition metal catalysis has revolutionized the synthesis of aryl sulfones, offering milder reaction conditions, improved functional group tolerance, and greater control over regioselectivity.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl sulfonyl halide has become a cornerstone for the synthesis of diaryl sulfones.[1][2] The reaction generally exhibits high yields and broad functional group compatibility. Recent advancements have focused on the development of more active and stable catalyst systems.[1][2]

-

Palladium-Catalyzed Three-Component Coupling: A convergent and highly versatile approach involves the palladium-catalyzed reaction of an aryl halide, a sulfur dioxide surrogate (e.g., DABSO), and an organometallic reagent (e.g., an aryl lithium or Grignard reagent).[3][4] This method allows for the rapid assembly of diverse aryl sulfones from readily available starting materials.[3][4]

-

Copper-Catalyzed Coupling Reactions: Copper-based catalysts have emerged as a cost-effective and efficient alternative to palladium for the synthesis of aryl sulfones.[5][6] These reactions often involve the coupling of aryl halides with sulfinate salts and have shown excellent functional group tolerance.[5][6] The use of magnetically separable copper ferrite (CuFe₂O₄) nanoparticles represents a sustainable approach, allowing for easy catalyst recovery and reuse.[5]

Table 1: Comparison of Selected Catalytic Methods for Diaryl Sulfone Synthesis

| Catalytic System | Reactants | Typical Conditions | Advantages | Disadvantages | Reference |

| Pd(OAc)₂ / Xantphos | Aryl boronic acid, Arylsulfonyl chloride | Base, Solvent (e.g., Toluene), 80-110 °C | High yields, Broad functional group tolerance | Cost of palladium, Ligand sensitivity | [1] |

| Pd(dba)₂ / Xantphos | Aryl halide, DABSO, Aryl lithium | Anhydrous solvent (e.g., THF), Room Temp. to 60 °C | Convergent, Access to diverse structures | Requires pre-formation of organometallic reagent | [3] |

| CuI / L-proline | Aryl halide, Sulfinic acid salt | DMSO, 80-95 °C | Inexpensive catalyst, Good functional group tolerance | Higher reaction temperatures may be required | [6] |

| CuFe₂O₄ nanoparticles | Aryl halide, Sulfinic acid salt | Water, 60 °C | Recyclable catalyst, Environmentally friendly solvent | May have limitations with sterically hindered substrates | [5] |

II. Applications in Drug Development

The aryl sulfone scaffold is a prominent feature in a multitude of approved drugs and clinical candidates across various therapeutic areas. Its ability to act as a hydrogen bond acceptor, its metabolic stability, and its rigidifying effect on molecular conformation contribute to its pharmacological utility.

A. Anticancer Agents

Aryl sulfones are found in a number of targeted anticancer therapies. The diaryl sulfone structure is a key component of several classes of kinase inhibitors and modulators of protein-protein interactions.

-

COX-2 Inhibitors: The diaryl sulfone moiety is a classic feature of selective COX-2 inhibitors, such as Rofecoxib (Vioxx).

-

Tubulin Polymerization Inhibitors: Analogues of combretastatin A-4 incorporating a diaryl sulfide, sulfoxide, or sulfone linker have been investigated as potent inhibitors of tubulin polymerization, demonstrating significant antitumor activity.[7]

-

HIF-2α Inhibitors: Belzutifan (Welireg) is a first-in-class hypoxia-inducible factor 2α (HIF-2α) inhibitor approved for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma. The central aryl sulfone is crucial for its mechanism of action.

Table 2: Selected Aryl Sulfone-Containing Anticancer Agents and their Targets

| Compound | Target | Indication | Reference |

| Rofecoxib | COX-2 | Anti-inflammatory, Analgesic | [6] |

| Belzutifan | HIF-2α | Renal Cell Carcinoma | [8] |

| Laropiprant | Prostaglandin D2 receptor antagonist | Dyslipidemia (in combination) | [6] |

| N-arylsulfonylimidazolidinones | Not specified | HCT116, A549, NCL-H460 cancer cell lines | [9] |

B. Anti-inflammatory and Analgesic Agents

The anti-inflammatory properties of aryl sulfones have been extensively explored, leading to the development of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

A novel class of aryl methyl sulfones, designed as analogues of traditional NSAIDs, has shown potent inhibition of COX-1 and COX-2 isoenzymes.[10] Notably, some of these compounds exhibited superior activity compared to their carboxylic acid-containing parent drugs, such as naproxen.[10]

C. Antimicrobial Agents

The sulfone group is a key pharmacophore in several classes of antimicrobial agents. Dapsone, a diaryl sulfone, has been a mainstay in the treatment of leprosy for decades. More recently, the aryl sulfone motif has been incorporated into novel antibacterial and antifungal compounds.

III. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of aryl sulfone compounds is critical for the rational design of new therapeutic agents with improved potency and selectivity.[11]

A study on N-arylsulfonylimidazolidinones as anticancer agents revealed that the intact 4-phenyl-l-benzenesulfonylimidazolidinone core is essential for activity.[9] Furthermore, hydrophobic substitutions at the 2-position of the 1-aminobenzenesulfonyl moiety were found to enhance cytotoxicity against various cancer cell lines.[9] This highlights the importance of systematic structural modifications to probe the key interactions between the ligand and its biological target.

IV. Experimental Protocols

To facilitate the practical application of the synthetic methods discussed, detailed experimental protocols for key reactions are provided below.

A. General Procedure for Suzuki-Miyaura Coupling for Diaryl Sulfone Synthesis

To a solution of aryl boronic acid (1.2 mmol) and arylsulfonyl chloride (1.0 mmol) in a suitable solvent such as toluene (5 mL) is added a palladium catalyst, for instance, Pd(OAc)₂ (2 mol%), and a ligand, for example, Xantphos (4 mol%). A base, such as K₃PO₄ (2.0 mmol), is then added, and the reaction mixture is heated to 80-110 °C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired diaryl sulfone.

B. General Procedure for Palladium-Catalyzed Three-Component Synthesis of Diaryl Sulfones

In an oven-dried flask under an inert atmosphere, the aryl halide (1.0 mmol), the sulfur dioxide surrogate DABSO (0.6 mmol), a palladium catalyst such as Pd(dba)₂ (2 mol%), and a ligand like Xantphos (4 mol%) are dissolved in an anhydrous solvent (e.g., THF, 5 mL). To this solution, the aryl lithium reagent (2.2 mmol, prepared separately) is added dropwise at room temperature. The reaction mixture is stirred at room temperature or heated to 60 °C and monitored by TLC or LC-MS. After completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the target diaryl sulfone.

V. Visualizing Chemical Logic and Workflows

To better illustrate the relationships and processes described in this guide, the following diagrams are provided.

Caption: Synthetic routes to diaryl sulfones.

Caption: Workflow for aryl sulfone-based drug discovery.

VI. Conclusion

The aryl sulfone scaffold continues to be a fertile ground for discovery in both medicinal chemistry and materials science. The ongoing development of novel and efficient synthetic methodologies provides researchers with powerful tools to explore the chemical space around this versatile functional group. A thorough understanding of the structure-activity relationships of aryl sulfone-containing compounds will undoubtedly lead to the development of next-generation therapeutics and advanced materials with tailored properties. This guide serves as a foundational resource to aid in these endeavors, providing both the theoretical background and the practical details necessary for innovation.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. nanomaterchem.com [nanomaterchem.com]

- 6. WO2015087352A1 - A process for the synthesis of aryl sulfones - Google Patents [patents.google.com]

- 7. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.ucla.edu [chem.ucla.edu]

Theoretical Studies on p-Bromophenyl 2-chloroethyl sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and known properties of p-Bromophenyl 2-chloroethyl sulfone. The document details its chemical structure, physicochemical properties, potential synthetic pathways, and spectroscopic characterization. Furthermore, it explores the predicted biological activities based on structurally related compounds, offering insights into its potential applications in medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers and scientists interested in the study and application of this and related sulfone-containing molecules.

Introduction

This compound, with the chemical formula C₈H₈BrClO₂S, is an organosulfur compound belonging to the sulfone family.[1] Sulfones are characterized by a sulfonyl functional group, consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This functional group imparts specific chemical and physical properties to the molecule, including high polarity and chemical stability. While specific research on this compound is limited in publicly available literature, the broader class of aryl alkyl sulfones has garnered significant interest due to their diverse biological activities. This guide synthesizes available data on the target molecule and draws inferences from closely related compounds to provide a thorough theoretical analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are primarily computed and sourced from the PubChem database.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrClO₂S | PubChem[1] |

| Molecular Weight | 283.57 g/mol | PubChem[1] |

| IUPAC Name | 1-bromo-4-(2-chloroethylsulfonyl)benzene | PubChem[1] |

| CAS Number | 26732-25-2 | PubChem[1] |

| Topological Polar Surface Area | 42.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| XLogP3-AA (Predicted) | 2.9 | PubChem[1] |

| Monoisotopic Mass | 281.911693 g/mol | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway 1: Nucleophilic Substitution

This pathway involves the reaction of a sulfinate salt with a suitable alkyl halide.

Caption: Proposed Synthetic Pathway 1 for this compound.

Experimental Protocol (Hypothetical):

-

Preparation of Sodium p-bromobenzenesulfinate: This can be prepared by the reduction of p-bromobenzenesulfonyl chloride with a reducing agent like sodium sulfite.

-

Reaction: To a solution of sodium p-bromobenzenesulfinate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-bromo-2-chloroethane (1.1 eq).

-

Heating: The reaction mixture is heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Proposed Synthetic Pathway 2: Oxidation of a Sulfide Precursor

This pathway involves the synthesis of the corresponding sulfide followed by oxidation to the sulfone.

Caption: Proposed Synthetic Pathway 2 for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of p-Bromophenyl 2-chloroethyl sulfide

-

Reaction Setup: To a solution of p-bromothiophenol (1.0 eq) in a suitable solvent like acetone or THF, add a base such as potassium carbonate (1.5 eq).

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes, then add 1-bromo-2-chloroethane (1.1 eq) dropwise.

-

Reaction: The reaction mixture is stirred at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude sulfide is purified by column chromatography on silica gel.

Step 2: Oxidation to the Sulfone

-

Oxidation: The purified p-Bromophenyl 2-chloroethyl sulfide (1.0 eq) is dissolved in a solvent such as glacial acetic acid or dichloromethane.

-

Addition of Oxidant: An excess of an oxidizing agent like 30% hydrogen peroxide (2.2-3.0 eq) or meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise, maintaining the temperature with an ice bath.

-

Reaction: The reaction is stirred at room temperature until the oxidation is complete (monitored by TLC).

-

Work-up: The reaction mixture is poured into a cold solution of sodium bisulfite to quench the excess oxidant. The product is then extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The resulting solid is purified by recrystallization.

Spectroscopic and Structural Characterization

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (p-substituted pattern): two doublets in the range of δ 7.5-8.0 ppm. - Methylene protons adjacent to the sulfonyl group: a triplet around δ 3.5-4.0 ppm. - Methylene protons adjacent to the chlorine atom: a triplet around δ 3.8-4.2 ppm. |

| ¹³C NMR | - Aromatic carbons: signals in the range of δ 120-140 ppm. - Methylene carbon adjacent to the sulfonyl group: a signal around δ 55-60 ppm. - Methylene carbon adjacent to the chlorine atom: a signal around δ 40-45 ppm. |

| IR Spectroscopy | - Asymmetric SO₂ stretch: strong absorption band around 1300-1350 cm⁻¹. - Symmetric SO₂ stretch: strong absorption band around 1120-1160 cm⁻¹. - C-Br stretch: absorption in the fingerprint region. - C-Cl stretch: absorption around 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) with characteristic isotopic pattern for bromine and chlorine. |

Crystal Structure (Theoretical Considerations)

An experimental crystal structure for this compound has not been reported. However, based on X-ray diffraction studies of other aryl sulfones, some structural features can be anticipated.[2] The geometry around the sulfur atom is expected to be tetrahedral. The C-S-C bond angle would likely be in the range of 101-107°, and the O-S-O bond angle is expected to be around 117-121°.[2] The solid-state packing would likely be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds.[2]

Potential Biological Activities and Experimental Protocols

While there are no specific biological studies on this compound, the broader class of haloalkyl aryl sulfones has shown promising antimicrobial and cytotoxic activities.

Antifungal Activity

A structurally related compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, has demonstrated significant antifungal activity against various Candida species.[3][4][5] This suggests that this compound may also possess antifungal properties.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the study by Staniszewska et al. (2016).[3]

-

Preparation of Inoculum: Fungal strains (e.g., Candida albicans) are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL.

-

Drug Dilution: A stock solution of this compound in DMSO is prepared. Serial two-fold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

Incubation: The plates are incubated at 35 °C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

-

MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured on Sabouraud dextrose agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Caption: Workflow for Antifungal Susceptibility Testing.

Cytotoxicity and In Vivo Toxicity

The sulfur mustard analog, 2-chloroethyl ethyl sulfide, which shares the 2-chloroethyl sulfide moiety, is known to be a powerful alkylating agent that can cause DNA damage.[6][7] This suggests that this compound could exhibit cytotoxic effects. A preliminary assessment of in vivo toxicity can be performed using the Galleria mellonella model.

Experimental Protocol: Galleria mellonella Toxicity Assay

This protocol is adapted from Staniszewska et al. (2016).[3]

-

Selection of Larvae: Healthy G. mellonella larvae of a specific weight range (e.g., 250-350 mg) are selected.

-

Injection: A specific dose of this compound (dissolved in a suitable solvent like DMSO and diluted in PBS) is injected into the hemocoel of the larvae using a microsyringe. Control groups receive the solvent and PBS only.

-

Incubation: The larvae are incubated in the dark at 37 °C.

-

Monitoring: Survival is monitored at regular intervals (e.g., every 24 hours) for a period of up to 72-96 hours.

-

Data Analysis: The percentage of survival is calculated for each group, and a dose-response curve can be generated to determine the LD₅₀.

Conclusion

This compound is a compound with potential for further investigation, particularly in the context of antimicrobial drug discovery. While experimental data on this specific molecule is scarce, this guide provides a robust theoretical framework based on the known chemistry and biology of related sulfone compounds. The proposed synthetic pathways offer a starting point for its chemical synthesis, and the detailed experimental protocols for biological evaluation can be readily applied to assess its antifungal and cytotoxic potential. Further empirical studies are warranted to validate these theoretical considerations and to fully elucidate the chemical and biological profile of this compound.

References

- 1. Sulfone, p-bromophenyl 2-chloroethyl | C8H8BrClO2S | CID 99232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]

- 4. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. brieflands.com [brieflands.com]

- 7. brieflands.com [brieflands.com]

An In-depth Technical Guide to 1-bromo-4-(2-chloroethylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-bromo-4-(2-chloroethylsulfonyl)benzene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines established chemical principles with data on structurally related compounds to offer a foundational understanding of this molecule.

Molecular and Chemical Properties

1-bromo-4-(2-chloroethylsulfonyl)benzene is a halogenated aromatic sulfone. The presence of a bromine atom on the phenyl ring and a 2-chloroethylsulfonyl group provides multiple reactive sites, making it a potentially valuable building block in organic synthesis and chemical biology. One commercial supplier notes its application in proteomics research, suggesting it may be used as a chemical probe to react with specific amino acid residues.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 1-bromo-4-(2-chloroethylsulfonyl)benzene.

| Property | Value | Source(s) |

| CAS Number | 26732-25-2 | [1] |

| Molecular Formula | C₈H₈BrClO₂S | [1] |

| Molecular Weight | 283.57 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)CCCl)Br | |

| Physical Description | Solid (predicted) | |

| Solubility | Soluble in organic solvents (predicted) |

Note: Some properties are predicted based on the chemical structure as explicit experimental data is not widely available.

Molecular Structure

The molecular structure of 1-bromo-4-(2-chloroethylsulfonyl)benzene is characterized by a central benzene ring substituted at the 1 and 4 positions.

Caption: Molecular structure of 1-bromo-4-(2-chloroethylsulfonyl)benzene.

Experimental Protocols

Proposed Synthesis of 1-bromo-4-(2-chloroethylsulfonyl)benzene

A potential two-step synthesis could involve the initial preparation of 1-bromo-4-(2-chloroethylthio)benzene, followed by its oxidation to the corresponding sulfone.

Step 1: Synthesis of 1-bromo-4-(2-chloroethylthio)benzene

This step would likely involve the reaction of 4-bromothiophenol with 1-bromo-2-chloroethane under basic conditions.

-

Materials: 4-bromothiophenol, 1-bromo-2-chloroethane, a suitable base (e.g., sodium hydroxide or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide or acetone).

-

Procedure:

-

Dissolve 4-bromothiophenol in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add the base portion-wise to the solution at room temperature to form the thiolate anion.

-

Slowly add 1-bromo-2-chloroethane to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Oxidation to 1-bromo-4-(2-chloroethylsulfonyl)benzene

The thioether intermediate would then be oxidized to the sulfone.

-

Materials: 1-bromo-4-(2-chloroethylthio)benzene, an oxidizing agent (e.g., hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA)), and a suitable solvent (e.g., acetic acid or dichloromethane).

-

Procedure:

-

Dissolve the thioether in the chosen solvent.

-

If using hydrogen peroxide, a catalytic amount of a substance like sodium tungstate may be beneficial.

-

Slowly add the oxidizing agent to the solution, maintaining the temperature with an ice bath as the reaction is often exothermic.

-

Stir the reaction mixture at room temperature until TLC indicates the complete consumption of the starting material.

-

Work up the reaction by adding a reducing agent (e.g., sodium sulfite solution) to quench any excess peroxide, if necessary.

-

Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.

-

Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-bromo-4-(2-chloroethylsulfonyl)benzene.

-

Caption: Proposed two-step synthesis workflow for 1-bromo-4-(2-chloroethylsulfonyl)benzene.

Potential Applications and Mechanism of Action

The chemical structure of 1-bromo-4-(2-chloroethylsulfonyl)benzene suggests it could function as a bifunctional electrophile. The 2-chloroethylsulfonyl group is a Michael acceptor and can also undergo nucleophilic substitution at the carbon bearing the chlorine. The bromo-substituted aromatic ring can participate in cross-coupling reactions.

In the context of proteomics, this compound could be used as a covalent probe. The 2-chloroethylsulfonyl group is known to react with nucleophilic residues on proteins, such as the thiol group of cysteine or the imidazole group of histidine. This reactivity could be exploited for activity-based protein profiling (ABPP) or for mapping ligand-binding sites.

Caption: Logical relationship of reactivity to potential applications in proteomics.

Conclusion

1-bromo-4-(2-chloroethylsulfonyl)benzene is a compound with significant potential for applications in synthetic chemistry and as a tool in chemical biology, particularly in the field of proteomics. While detailed experimental data is sparse in publicly accessible records, its structure suggests clear pathways for its synthesis and mechanisms for its interaction with biological macromolecules. Further research into this compound is warranted to fully elucidate its properties and applications.

References

A Technical Guide on the Electrophilic Character of p-Bromophenyl 2-chloroethyl sulfone

Executive Summary